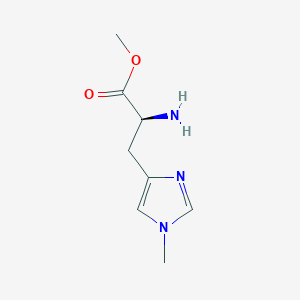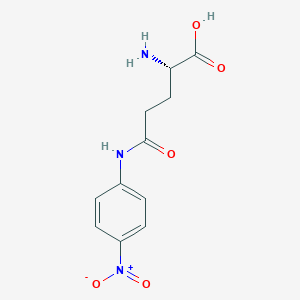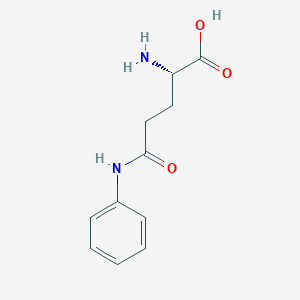
H-D-Phe-Pna
説明
H-D-Phenylalanyl-p-nitroanilide, commonly referred to as H-D-Phe-Pna, is a chromogenic substrate used primarily in biochemical assays to measure the activity of proteolytic enzymes, particularly thrombin. This compound is designed to mimic the natural substrates of these enzymes, allowing for precise and quantitative analysis of their activity.
科学的研究の応用
H-D-Phenylalanyl-p-nitroanilide is widely used in scientific research for various applications:
Biochemical Assays: It is used as a substrate in chromogenic assays to measure the activity of proteolytic enzymes such as thrombin, factor Xa, and plasmin.
Medical Diagnostics: The compound is employed in diagnostic tests to monitor blood coagulation and detect deficiencies in coagulation factors.
Pharmaceutical Research: It is used in the development and testing of anticoagulant drugs by providing a means to measure enzyme inhibition.
Biological Studies: Researchers use H-D-Phenylalanyl-p-nitroanilide to study enzyme kinetics and mechanisms of action.
作用機序
Target of Action
H-D-Phe-Pna, also known as H-D-Phe-Pip-Arg-pNA (S-2238), is a chromogenic substrate that is patterned after the N-terminal portion of the A alpha chain of fibrinogen . The primary target of this compound is thrombin , a serine protease that plays a crucial role in the coagulation cascade .
Mode of Action
This compound interacts with thrombin by mimicking the natural substrate of thrombin, which is the N-terminal portion of the A alpha chain of fibrinogen . This compound is specific for thrombin and is used to measure antithrombin-heparin cofactor (AT-III) . The interaction of this compound with thrombin results in the cleavage of the compound, releasing p-nitroaniline (pNA), a chromophore .
Biochemical Pathways
The action of this compound primarily affects the coagulation cascade, specifically the thrombin-mediated conversion of fibrinogen to fibrin . By acting as a substrate for thrombin, this compound indirectly influences the formation of the fibrin clot. The release of pNA upon cleavage by thrombin can be used to monitor the activity of thrombin and, by extension, the progression of the coagulation cascade .
Pharmacokinetics
The compound is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and solubility may also influence its bioavailability .
Result of Action
The cleavage of this compound by thrombin results in the release of pNA . The rate of pNA formation, which can be measured photometrically at 405 nm, is proportional to the enzymatic activity of thrombin . Therefore, the action of this compound allows for the quantification of thrombin activity, providing valuable information about the status of the coagulation cascade .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the compound is stable for more than 6 months at 2-8°C . Additionally, the compound is hygroscopic and should be stored dry to maintain its stability . Contamination by microorganisms may cause hydrolysis . Therefore, the efficacy and stability of this compound are dependent on the careful control of these environmental conditions .
生化学分析
Biochemical Properties
H-D-Phe-Pna plays a significant role in biochemical reactions, particularly those involving thrombin. Thrombin is an enzyme that cleaves the this compound substrate, releasing p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm . This interaction between this compound and thrombin is crucial for determining thrombin activity.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by thrombin. Upon enzymatic cleavage, pNA is released, which can be quantified by colorimetric detection . This process provides a measure of thrombin activity, indicating how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, contamination by microorganisms may cause hydrolysis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phenylalanyl-p-nitroanilide involves the coupling of D-phenylalanine with p-nitroaniline. The process typically includes the following steps:
Protection of Functional Groups: The amino group of D-phenylalanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Coupling Reaction: The protected D-phenylalanine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed under acidic conditions to yield the final product, H-D-Phenylalanyl-p-nitroanilide.
Industrial Production Methods
Industrial production of H-D-Phenylalanyl-p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its suitability for biochemical assays.
化学反応の分析
Types of Reactions
H-D-Phenylalanyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The key reactions include:
Hydrolysis: The peptide bond between D-phenylalanine and p-nitroaniline is cleaved by enzymes such as thrombin, releasing p-nitroaniline.
Oxidation and Reduction: While less common, the nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Enzymatic Hydrolysis: Enzymes like thrombin are used under physiological conditions (pH 7.4, 37°C) to catalyze the hydrolysis of H-D-Phenylalanyl-p-nitroanilide.
Chemical Hydrolysis: Strong acids or bases can also hydrolyze the compound, although this is less specific compared to enzymatic hydrolysis.
Major Products
The primary product of the enzymatic hydrolysis of H-D-Phenylalanyl-p-nitroanilide is p-nitroaniline, which can be detected spectrophotometrically due to its distinct absorbance at 405 nm.
類似化合物との比較
H-D-Phenylalanyl-p-nitroanilide is unique in its specificity for thrombin and other serine proteases. Similar compounds include:
H-D-Prolyl-Phenylalanyl-Arginine-p-nitroanilide: Used for measuring plasma kallikrein and factor XIIa activity.
H-D-Valyl-Leucyl-Arginine-p-nitroanilide: A substrate for trypsin and other serine proteases.
H-D-Isoleucyl-Glutamyl-Glycyl-Arginine-p-nitroanilide: Used for factor Xa activity assays.
These compounds share a common feature of having a p-nitroaniline group, which allows for chromogenic detection, but differ in their peptide sequences, conferring specificity for different enzymes.
特性
IUPAC Name |
(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHIOWXZFDVUKQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428590 | |
| Record name | H-D-Phe-Pna | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-18-8 | |
| Record name | H-D-Phe-Pna | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















